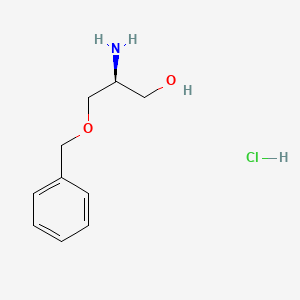

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWHQBTUHVIRJJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693478 | |

| Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61366-43-6 | |

| Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, a chiral building block frequently utilized in the synthesis of pharmaceuticals. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 61366-43-6 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [2] |

| Molecular Weight | 217.69 g/mol | [2] |

| Appearance | Information not consistently available; typically a solid. | |

| Melting Point | Data for the hydrochloride salt is not readily available. The free base, (S)-2-amino-3-(benzyloxy)propan-1-ol, has a reported melting point of 135-146 °C. | |

| Boiling Point | Data not available. | [3] |

| Solubility | Specific quantitative data is not readily available. General solubility is expected in polar solvents. | |

| Storage Conditions | Room temperature, under an inert atmosphere. | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the physical properties of a solid chemical compound like this compound.

Determination of Appearance

Objective: To visually inspect and document the physical state, color, and form of the compound.

Methodology:

-

Preparation: A small, representative sample of the substance is placed on a clean, dry watch glass or in a clear vial. The inspection area should be well-lit with a neutral-colored background.

-

Visual Inspection: The sample is observed with the naked eye. The following characteristics are recorded:

-

Physical State: Determine if the substance is a solid, liquid, or gas at room temperature. For solids, the form (e.g., crystalline, powder, amorphous) is noted.

-

Color: The color of the substance is described as accurately as possible (e.g., white, off-white, colorless).

-

Homogeneity: The sample is checked for the presence of any foreign particles or multiple phases.

-

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

-

Solvent Selection: A range of standard laboratory solvents are chosen, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

Procedure:

-

Approximately 10-20 mg of the solute is weighed into a small test tube.

-

The chosen solvent is added dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of 1 mL.

-

The mixture is observed for the dissolution of the solid.

-

-

Classification: The solubility is typically classified as:

-

Soluble: If the solid completely dissolves.

-

Slightly soluble: If the solid partially dissolves.

-

Insoluble: If the solid does not visibly dissolve.

-

Workflow for Physical Property Analysis

The logical progression for determining the key physical properties of a solid chemical compound is illustrated in the following diagram.

Caption: Logical workflow for the physical characterization of a chemical compound.

References

A Technical Guide to (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS Number: 61366-43-6). It details the compound's physicochemical properties, safety information, and critical applications in modern medicinal chemistry, particularly its role as a chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Compound Identification and Properties

This compound, also known by its synonym O-Benzyl-L-serinol hydrochloride, is a derivative of the natural amino acid L-serine. The presence of the benzyl protecting group on the hydroxyl function and its specific (S)-stereochemistry make it a valuable and versatile chiral building block in asymmetric synthesis.[1][2]

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below. It is a solid at room temperature and should be stored in a cool, dry place under an inert atmosphere to ensure stability.[2][3][4][5]

| Property | Value | Citations |

| CAS Number | 61366-43-6 | [2][3][4][6][7][8] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [2][8] |

| Molecular Weight | 217.69 g/mol | [2][5][6][8] |

| Synonyms | O-Benzyl-L-serinol HCl, L-Ser(Bzl)-ol HCl | [1][9] |

| Appearance | White to off-white solid | [3] |

| Purity | Commonly available at ≥95% or ≥98% | [2][6][7][9] |

| Storage Conditions | Room temperature, inert atmosphere | [2][4][5] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory precautions, including the use of personal protective equipment (PPE), are required for safe handling. It is not classified as a hazardous material for transport.[3]

| GHS Data | Classification & Statements | Citations |

| Pictogram | GHS07 (Exclamation Mark) | [3][7] |

| Signal Word | Warning | [3][7] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][6][7][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |

Applications in Drug Development

The primary utility of this compound is as a key intermediate in the synthesis of pharmaceuticals where specific stereochemistry is essential for biological activity and safety.[1][2]

Its key applications include:

-

Chiral Synthesis: As a versatile, enantiomerically pure building block for creating complex molecules.[1]

-

Protease Inhibitors: It is a crucial component in the synthesis of various protease inhibitors, a class of antiviral drugs.[2]

-

Biochemical Research: Employed in laboratory studies for enzyme inhibition and exploring protein interactions.[1]

Role in the Synthesis of Atazanavir

A prominent example of its application is in the total synthesis of Atazanavir, a potent HIV protease inhibitor. The defined stereocenter of O-benzyl-L-serinol hydrochloride is incorporated into the final complex structure of the drug, highlighting its importance in producing effective and stereochemically pure APIs. The diagram below illustrates the logical flow of its application.

Experimental Protocols & Methodologies

Representative Experimental Workflow: Synthesis of an Atazanavir Intermediate

This section details a general experimental workflow demonstrating how this compound is used as a precursor in a multi-step synthesis, such as that for Atazanavir. This involves coupling the chiral amine with other synthetic fragments.

The following diagram outlines a generalized workflow for such a coupling reaction.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. O-BENZYL-L-SERINE METHYL ESTER HYDROCHLORIDE(19525-87-2) 1H NMR spectrum [chemicalbook.com]

- 5. (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-88-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. usbio.net [usbio.net]

- 10. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of (S)-O-benzyl-serinol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-O-benzyl-serinol hydrochloride is a chiral amino alcohol derivative that serves as a versatile building block in pharmaceutical and biochemical research. Its structural features, including the presence of a benzyl group and its hydrochloride salt form, are known to enhance its solubility and bioavailability, making it a compound of interest in drug development.[1][2] This technical guide provides a comprehensive overview of the available physicochemical properties of (S)-O-benzyl-serinol hydrochloride, with a focus on its solubility. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility and provides data for structurally related compounds to offer valuable insights. Additionally, the role of its precursor, serinol, in relevant biological pathways is discussed.

Physicochemical Properties

(S)-O-benzyl-serinol hydrochloride is a white to off-white powder.[2] The presence of the benzyl group enhances its lipophilicity, while the hydrochloride salt form increases its aqueous solubility.[1][2] Key physicochemical properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point, pKa, and logP are not readily found in the public domain.

| Property | Value | Source |

| IUPAC Name | (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride | N/A |

| Synonyms | L-Ser(Bzl)-ol hydrochloride, H-L-Ser(Bzl)-ol·HCl | [2] |

| CAS Number | 58577-87-0 | [2] |

| Molecular Formula | C₁₀H₁₅NO₂·HCl | [2][3] |

| Molecular Weight | 217.69 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Solubility Profile

While specific quantitative solubility data for (S)-O-benzyl-serinol hydrochloride is not widely published, it is qualitatively described as being soluble in water.[4] The hydrochloride salt form generally imparts good aqueous solubility to amine-containing compounds. For a structurally related compound, O-Benzyl-L-serine , a solubility of 2 mg/mL in water has been reported, which may serve as a useful, albeit approximate, reference point.[5]

To provide a comprehensive understanding for research and development purposes, the following table outlines the expected solubility in various common laboratory solvents. It is strongly recommended that researchers determine the quantitative solubility for their specific application using the protocols detailed in the subsequent section.

| Solvent | Expected Solubility | Notes |

| Water | Soluble | The hydrochloride salt significantly enhances aqueous solubility. |

| Ethanol | Likely soluble | Many amine hydrochlorides exhibit good solubility in lower alcohols. |

| Methanol | Likely soluble | Similar to ethanol, good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Likely sparingly soluble to insoluble | As a less polar organic solvent, lower solubility is anticipated for the hydrochloride salt. |

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, it is essential to perform experimental measurements. The following are detailed, standardized protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of (S)-O-benzyl-serinol hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The equilibration time should be determined empirically by taking measurements at various time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a common starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~210 nm or ~254 nm due to the benzyl group).

-

Quantification: Determine the concentration of (S)-O-benzyl-serinol hydrochloride in the samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

References

An In-depth Technical Guide to the Safety of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No. 61366-43-6), a chiral building block frequently utilized in the synthesis of pharmaceuticals. The following sections detail the known hazards, handling procedures, and emergency responses associated with this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some data, such as melting and boiling points, may be derived from the free base or the (R)-enantiomer and should be considered as estimates.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ClNO₂[1] |

| Molecular Weight | 217.69 g/mol [1] |

| CAS Number | 61366-43-6[1] |

| Appearance | White to off-white solid |

| Melting Point | 34-37 °C (literature value for the free base) |

| Boiling Point | 307 °C (literature value for the free base) |

| Flash Point | >230 °F (>110 °C) (literature value for the free base) |

| Solubility | Soluble in water |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

| Hazard Class | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[2] |

| Eye Irritation | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[2] |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

| Toxicity Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |

| Germ Cell Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

Given the lack of specific toxicity data, it is crucial to handle this compound with care, assuming it may be harmful if ingested, absorbed through the skin, or inhaled.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[1]

-

Store at room temperature under an inert atmosphere.[1]

-

Store away from incompatible materials and sources of ignition.

First Aid Measures

In the event of exposure, immediate medical attention may be required. The following are general first aid guidelines:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. |

| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe. |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (see Section 4).

-

Avoid breathing dust and contact with the spilled material.

-

Ensure adequate ventilation.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

For small spills, sweep up the material and place it in a suitable container for disposal.

-

For large spills, dike the spilled material and collect it for disposal.

-

Avoid generating dust.

-

Clean the spill area with a suitable cleaning agent.

-

Dispose of contaminated materials in accordance with local regulations.

Experimental Protocols and Workflows

While specific experimental protocols for toxicological testing of this compound are not available, a general workflow for handling a chemical spill is a critical safety protocol in any laboratory setting.

Caption: A generalized workflow for responding to a chemical spill in a laboratory setting.

The following diagram illustrates the logical flow from hazard classification to risk mitigation in a research environment.

Caption: Logical flow of hazard communication and risk assessment for safe laboratory use.

Disposal Considerations

Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Disclaimer: This document is intended as a guide and is based on publicly available information. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the most current SDS for the specific product they are using and adhere to all institutional safety policies and procedures.

References

Chiral Pool Synthesis from (S)-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-serine, a readily available and inexpensive chiral amino acid, stands as a cornerstone of chiral pool synthesis. Its inherent stereochemistry and versatile functional groups—a primary amine, a carboxylic acid, and a primary alcohol—provide a rich platform for the stereoselective synthesis of a diverse array of complex chiral molecules, including key intermediates for drug discovery and development. This technical guide offers a comprehensive overview of the synthetic utility of (S)-serine, detailing key transformations, providing experimental protocols, and presenting quantitative data to inform synthetic planning.

Core Transformations and Key Chiral Building Blocks

The strategic manipulation of the functional groups of (S)-serine allows for its conversion into a variety of valuable chiral building blocks. This section details the synthesis of two prominent examples: (S)-Garner's aldehyde, a versatile intermediate for the synthesis of amino alcohols and other chiral synthons, and the stereoselective formation of β-lactams, the core structural motif of widely used antibiotics.

Synthesis of (S)-Garner's Aldehyde

(S)-Garner's aldehyde, formally known as (S)-N-Boc-2,2-dimethyl-oxazolidine-4-carbaldehyde, is a highly valuable chiral building block due to the stability of the oxazolidine ring which protects both the amine and hydroxyl functionalities of the original serine molecule. Several synthetic routes have been established, each with its own advantages. The most common approaches involve the protection of the amino and hydroxyl groups, followed by the reduction of the carboxylic acid to the aldehyde.

Table 1: Comparison of Synthetic Routes to (S)-Garner's Aldehyde from (S)-Serine

| Route | Key Steps | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| Garner's Original Procedure | 1. Boc protection of the amine. 2. Esterification of the carboxylic acid. 3. Acetonide protection of the amino alcohol. 4. DIBAL-H reduction of the ester. | 46-58 | >95 | [1] |

| Dondoni's Procedure | 1. Esterification of the carboxylic acid. 2. Boc protection of the amine. 3. Acetonide protection of the amino alcohol. 4. DIBAL-H reduction of the ester. | 75-85 | 96-98 | [1] |

| Koskinen's Procedure | 1. Esterification and HCl salt formation. 2. Boc protection of the amine. 3. Acetonide protection with BF₃·OEt₂ catalysis. 4. DIBAL-H reduction of the ester. | 66-71 | 97 | [1] |

Step 1: (S)-Serine methyl ester hydrochloride

To a suspension of (S)-serine (10.5 g, 100 mmol) in methanol (100 mL) at 0 °C is slowly added acetyl chloride (14.2 mL, 200 mmol). The mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours. The solvent is removed under reduced pressure to yield (S)-serine methyl ester hydrochloride as a white solid (99% yield).

Step 2: (S)-N-Boc-serine methyl ester

The crude (S)-serine methyl ester hydrochloride is dissolved in dichloromethane (150 mL) and cooled to 0 °C. Triethylamine (27.9 mL, 200 mmol) is added, followed by di-tert-butyl dicarbonate (24.0 g, 110 mmol). The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-N-Boc-serine methyl ester as a colorless oil (95-99% yield).

Step 3: (S)-tert-Butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate

To a solution of (S)-N-Boc-serine methyl ester (21.9 g, 100 mmol) and 2,2-dimethoxypropane (24.5 mL, 200 mmol) in dichloromethane (200 mL) at room temperature is added boron trifluoride diethyl etherate (1.2 mL, 10 mmol). The reaction is stirred for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford the oxazolidine derivative (86% yield).

Step 4: (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)

A solution of the oxazolidine ester (25.9 g, 100 mmol) in toluene (250 mL) is cooled to -78 °C. A 1.0 M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (110 mL, 110 mmol) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature, and the resulting aluminum salts are filtered off. The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by vacuum distillation to yield (S)-Garner's aldehyde as a colorless oil that solidifies upon standing (82-84% yield, 97% ee).

Stereoselective Synthesis of β-Lactams

The β-lactam ring is a critical pharmacophore in a wide range of antibiotics. (S)-serine can serve as a chiral precursor for the stereoselective synthesis of β-lactams through various methods, most notably the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine. The stereochemical outcome of the reaction can often be controlled by the existing stereocenter in the serine-derived imine.

Table 2: Diastereoselective Synthesis of a β-Lactam from a (S)-Serine-Derived Imine

| Reactants | Reaction | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Imine from (S)-Garner's aldehyde and p-anisidine | Staudinger reaction with acetoxyacetyl chloride | >95:5 (cis) | 75 | [This is a representative example based on general principles of the Staudinger reaction with chiral imines. Specific literature data for this exact transformation should be consulted for precise values.] |

Step 1: Synthesis of the Imine from (S)-Garner's Aldehyde

To a solution of (S)-Garner's aldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, is added p-anisidine (1.1 eq). The reaction mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate, until the formation of the imine is complete, as monitored by techniques like TLC or NMR. The crude imine is typically used in the next step without further purification after filtration of the drying agent.

Step 2: Staudinger [2+2] Cycloaddition

The solution of the crude imine is cooled to 0 °C. A solution of acetoxyacetyl chloride (1.2 eq) and a tertiary amine base, such as triethylamine (1.5 eq), in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired cis-β-lactam. The high diastereoselectivity is attributed to the steric influence of the bulky oxazolidine ring, which directs the ketene to attack from the less hindered face of the imine.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a conceptual workflow for strategic decision-making in chiral pool synthesis starting from (S)-serine.

References

A Technical Guide to the Synthesis of Enantiomerically Pure Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands.[1] Their specific three-dimensional arrangement is often paramount for biological activity, making their stereoselective synthesis a significant focus in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations.

Core Synthetic Strategies

The asymmetric synthesis of chiral amino alcohols can be broadly categorized into several key approaches. These strategies range from the utilization of naturally occurring chiral molecules to sophisticated catalytic asymmetric transformations. The most prominent and widely utilized methods include:

-

Synthesis from the Chiral Pool: A traditional and direct method that leverages the inherent chirality of readily available starting materials, most commonly α-amino acids.[1]

-

Asymmetric Reduction of α-Amino Ketones: This approach involves the enantioselective reduction of a prochiral ketone to establish the stereochemistry of the resulting alcohol.

-

Ring-Opening of Enantiopure Epoxides: A versatile method that relies on the regioselective and stereospecific opening of a chiral epoxide with a nitrogen nucleophile.[2]

-

Asymmetric Aminohydroxylation of Olefins: This powerful method allows for the direct, one-step conversion of an alkene into a 1,2-amino alcohol.[1]

The following sections will delve into the specifics of each of these core strategies.

Synthesis from the Chiral Pool: Reduction of α-Amino Acids

One of the most straightforward methods for obtaining enantiomerically pure amino alcohols is the reduction of the carboxylic acid functionality of natural α-amino acids.[1] This approach takes advantage of the high optical purity and ready availability of these starting materials.[1]

Logical Workflow: Reduction of α-Amino Acids

Caption: Workflow for the synthesis of amino alcohols from α-amino acids.

Experimental Protocol: Reduction of N-Protected α-Amino Acids via CDI Activation

This protocol describes a convenient one-pot procedure for the reduction of N-protected α-amino acids to their corresponding 1,2-amino alcohols using 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride.[3]

-

Activation: To a solution of the N-protected α-amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve sodium borohydride (NaBH4) (5.0 equivalents) in water. Add the NaBH4 solution to the reaction mixture in one portion.

-

Quenching and Extraction: Stir the solution for 30 minutes at 0°C. Acidify the reaction mixture by the addition of 1N HCl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel.[3]

Quantitative Data: Reduction of α-Amino Acids

| N-Protected Amino Acid | Reducing Agent | Yield (%) | Enantiomeric Excess (ee%) |

| N-Boc-L-Phenylalanine | NaBH4 / CDI | 95 | >99 |

| N-Cbz-L-Valine | NaBH4 / CDI | 92 | >99 |

| N-Fmoc-D-Lysine(Boc) | NaBH4 / CDI | 90 | >97.8[3] |

| L-Phenylalanine | Li / AlCl3 | 91.4 | Not Reported |

| L-Valine | LiAlH4 | 73-75 | Not Reported |

| Various Amino Acids | NaBH4 / I2 | 80-98 | Not Reported |

Asymmetric Reduction of α-Amino Ketones

The catalytic asymmetric reduction of prochiral α-amino ketones is a highly effective method for producing enantiomerically pure amino alcohols. Key to this strategy is the use of a chiral catalyst that directs the hydride attack to one face of the carbonyl group.

Logical Workflow: Asymmetric Reduction of α-Amino Ketones

Caption: General workflow for the asymmetric reduction of α-amino ketones.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol using a CBS-oxazaborolidine catalyst.[1]

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0°C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

-

Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH3·SMe2) in THF (0.6 equivalents) to the catalyst solution. Stir the mixture for 10 minutes at 0°C.

-

Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[1]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[1]

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0°C to destroy excess borane.[1]

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[1]

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]

Quantitative Data: Asymmetric Reduction of α-Amino Ketones

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) |

| α-(dibenzylamino)acetophenone | (S)-CBS-oxazaborolidine / BH3·SMe2 | 95 | >98 |

| 2-amino-1-phenylethanone | Co(OAc)2 / (R,R)-BenzP | 96 | 99 |

| 2-amino-1-(4-methoxyphenyl)ethanone | Co(OAc)2 / (R,R)-BenzP | 98 | 99 |

| α-amino ketones | [Ru-(p-cymene)Cl2]2 / (S,S)-TsDPEN | up to 93 | up to 95[4] |

| α-sulfonamido ketones | [Ru-(p-cymene)Cl2]2 / (S,S)-TsDPEN | Not Reported | 100[4] |

Ring-Opening of Enantiopure Epoxides

The ring-opening of enantiomerically pure epoxides with nitrogen nucleophiles is a highly reliable and stereospecific method for the synthesis of vicinal amino alcohols. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of nucleophilic attack.

Logical Workflow: Ring-Opening of Epoxides

Caption: Workflow for amino alcohol synthesis via epoxide ring-opening.

Experimental Protocol: Ring-Opening of Epoxides with Sodium Azide

This protocol describes the synthesis of an enantiopure 1,2-amino alcohol from an enantiopure epoxide via a two-step sequence involving ring-opening with sodium azide followed by reduction.[2]

-

Ring-Opening: To a solution of the enantiopure epoxide (1.0 equivalent) in a mixture of water and a co-solvent (e.g., isopropanol or 1,4-dioxane), add sodium azide (NaN3) (1.5 equivalents). Heat the reaction mixture at 60-80°C and monitor by TLC until the starting material is consumed.

-

Extraction: Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the crude azido alcohol.

-

Reduction of Azide: Dissolve the crude azido alcohol (1.0 equivalent) in a mixture of THF and water. Add triphenylphosphine (PPh3) (1.2 equivalents) and stir the mixture at room temperature overnight. In some cases, heating at 70°C for a few hours may be required for complete conversion.[2]

-

Purification: Remove the THF under reduced pressure and extract the aqueous residue with an appropriate organic solvent. Purify the crude amino alcohol by flash column chromatography on silica gel.

Quantitative Data: Ring-Opening of Epoxides

| Epoxide Substrate | Nucleophile | Yield of Amino Alcohol (%) | Enantiomeric Excess (ee%) |

| (S)-Styrene Oxide | NaN3 then PPh3/H2O | High | up to 99[2] |

| (S)-4-Chlorostyrene Oxide | NaN3 then PPh3/H2O | High | up to 99[2] |

| (S)-3-Pyridyl Epoxide | NaN3 then PPh3/H2O | High | up to 99[2] |

| Various Epoxides | Various Amines / Acetic Acid | High | Not Applicable (racemic amines) |

Sharpless Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct synthesis of 1,2-amino alcohols from olefins in a single catalytic step.[1] The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids to control the enantioselectivity of the addition across the double bond.[1]

Logical Workflow: Sharpless Asymmetric Aminohydroxylation

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Asymmetric Aminohydroxylation

This protocol describes a general procedure for the asymmetric aminohydroxylation of an olefin using a primary amide as the nitrogen source.

-

Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as an N-bromo, N-lithio salt of a primary carboxamide (1.1 equivalents), and the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) (0.05 equivalents).

-

Catalyst Addition: Add potassium osmate(VI) dihydrate (K2OsO2(OH)4) (0.04 equivalents) to the mixture. Stir until the catalyst dissolves.

-

Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Workup: Upon completion, add sodium sulfite to quench the reaction. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Quantitative Data: Asymmetric Aminohydroxylation

| Olefin Substrate | Nitrogen Source | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) |

| trans-Stilbene | CbzN(Na)Cl | (DHQ)2PHAL | 94 | 99 |

| Methyl Cinnamate | TsN(Na)Cl | (DHQ)2PHAL | 90 | 99 |

| Styrene | AcNHBr | (DHQD)2PHAL | 85 | 96 |

| 1-Decene | TsN(Na)Cl | (DHQ)2PHAL | 80 | 92 |

Conclusion

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern organic and medicinal chemistry. The methods outlined in this guide—synthesis from the chiral pool, asymmetric reduction of α-amino ketones, ring-opening of enantiopure epoxides, and asymmetric aminohydroxylation of olefins—represent the primary strategies employed by researchers to access these valuable compounds. The choice of a particular method depends on factors such as the availability of starting materials, the desired substitution pattern of the target molecule, and the required scale of the synthesis. The provided protocols and data serve as a practical resource for the planning and execution of these important transformations.

References

Spectroscopic and Structural Characterization of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (also known as O-Benzyl-L-serinol hydrochloride). This chiral building block is of significant interest in pharmaceutical synthesis, particularly in the development of protease inhibitors and other therapeutic agents where stereochemistry is crucial.[1][2][3] This document presents predicted and inferred spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61366-43-6 | [1][4] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Purity | >98% (Typical commercial specification) | [5] |

| Storage | Room temperature, inert atmosphere | [1] |

Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific hydrochloride salt, the following data is a combination of predictions based on the chemical structure and inferences from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: D₂O, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.45 - 7.30 | m | 5H | C₆H ₅ |

| 4.58 | s | 2H | -O-CH₂ -Ph |

| ~3.90 - 3.80 | m | 1H | CH -NH₃⁺ |

| ~3.75 | dd | 1H | CH H-OH (diastereotopic) |

| ~3.65 | dd | 1H | CHH -OH (diastereotopic) |

| ~3.60 | dd | 1H | CH H-O-CH₂-Ph (diastereotopic) |

| ~3.50 | dd | 1H | CHH -O-CH₂-Ph (diastereotopic) |

Note: The chemical shifts for the protons on the propanol backbone are estimations and may overlap. The presence of the hydrochloride salt will cause a downfield shift of the proton alpha to the amino group.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: D₂O, 100 MHz

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~137 | Quaternary aromatic C |

| ~129.5 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~73.0 | -O-C H₂-Ph |

| ~68.0 | C H₂-O-CH₂-Ph |

| ~61.0 | C H₂-OH |

| ~55.0 | C H-NH₃⁺ |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 3030 | Medium | Aromatic C-H stretch |

| 2920, 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495 | Medium-Weak | Aromatic C=C stretch |

| 1100 | Strong | C-O stretch (ether and alcohol) |

| 740, 700 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M+H]⁺ | m/z 182.1125 (for the free base) |

| Exact Mass (Free Base) | 181.1103 g/mol |

| Common Fragmentation Pathways | Loss of H₂O, loss of CH₂OH, cleavage of the benzyl group (m/z 91), cleavage of the benzyloxy group. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. D₂O is often suitable for hydrochloride salts to observe exchangeable protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.

-

The experiment is run at a standard temperature, typically 298 K.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The residual solvent peak is used for calibration.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

-

A proton-decoupled experiment is performed to simplify the spectrum to single peaks for each unique carbon atom.

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

The solvent signal is used for chemical shift referencing.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid may be added to promote ionization.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the exact mass and elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: A logical workflow for the characterization of the target compound.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride, 98+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 5. (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Beta-Blockers Using (S)-O-benzyl-serinol HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] The therapeutic efficacy of these drugs predominantly resides in a single enantiomer, typically the (S)-enantiomer.[2][3] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure beta-blockers is of paramount importance in pharmaceutical research and manufacturing to enhance therapeutic outcomes and minimize potential side effects associated with the inactive enantiomer.[4]

This document outlines a detailed application and protocol for the asymmetric synthesis of a model (S)-beta-blocker, (S)-propranolol, utilizing the chiral building block (S)-O-benzyl-serinol HCl. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final active pharmaceutical ingredient (API). The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Asymmetric Synthesis of (S)-Propranolol

The following protocol describes a multi-step synthesis of (S)-propranolol starting from (S)-O-benzyl-serinol HCl. The key strategic steps involve the conversion of the chiral amino alcohol into a chiral epoxide, followed by a regioselective ring-opening reaction with isopropylamine.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(benzyloxy)-3-chloropropan-2-ol

This protocol details the conversion of (S)-O-benzyl-serinol to a chlorohydrin intermediate, a crucial step in forming the chiral epoxide.

-

Materials: (S)-O-benzyl-serinol HCl, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Dichloromethane (DCM), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask cooled to 0 °C in an ice bath, dissolve (S)-O-benzyl-serinol HCl (1.0 eq) in a mixture of water and DCM.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred reaction mixture.

-

Carefully add concentrated hydrochloric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude (S)-1-(benzyloxy)-3-chloropropan-2-ol, which can be purified by column chromatography.

-

Protocol 2: Synthesis of (S)-2-((benzyloxy)methyl)oxirane

This protocol describes the intramolecular cyclization of the chlorohydrin to form the chiral epoxide.

-

Materials: (S)-1-(benzyloxy)-3-chloropropan-2-ol, Sodium hydroxide (NaOH), Water, Diethyl ether.

-

Procedure:

-

Dissolve the (S)-1-(benzyloxy)-3-chloropropan-2-ol (1.0 eq) in diethyl ether.

-

To the stirred solution, add a solution of sodium hydroxide (1.5 eq) in water dropwise at room temperature.

-

Continue stirring vigorously for 4-6 hours. Monitor the reaction by TLC.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully evaporate the solvent at low temperature to yield the crude (S)-2-((benzyloxy)methyl)oxirane. This intermediate is often used in the next step without further purification due to its volatility.

-

Protocol 3: Synthesis of (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol

This protocol details the nucleophilic ring-opening of the chiral epoxide with isopropylamine.

-

Materials: (S)-2-((benzyloxy)methyl)oxirane, Isopropylamine, Methanol.

-

Procedure:

-

In a sealed pressure vessel, dissolve the crude (S)-2-((benzyloxy)methyl)oxirane (1.0 eq) in methanol.

-

Add an excess of isopropylamine (5.0 eq) to the solution.

-

Seal the vessel and heat the mixture to 60-70 °C for 12-18 hours.

-

After cooling to room temperature, remove the solvent and excess isopropylamine under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol 4: Synthesis of (S)-Propranolol

This final protocol involves the debenzylation of the intermediate followed by etherification with 1-naphthol.

-

Materials: (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol, Palladium on carbon (Pd/C), Methanol, 1-Naphthol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Debenzylation: Dissolve the purified (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol (1.0 eq) in methanol. Add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until TLC indicates complete removal of the benzyl group. Filter the catalyst through Celite and concentrate the filtrate to obtain (S)-1-(isopropylamino)propane-2,3-diol.

-

Etherification: In a separate flask under an inert atmosphere, add 1-naphthol (1.0 eq) to a suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C. Stir until hydrogen evolution ceases. To this solution, add a solution of the crude (S)-1-(isopropylamino)propane-2,3-diol (1.0 eq) in DMF. Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 8-12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude (S)-propranolol by column chromatography or recrystallization to yield the final product.

-

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of (S)-propranolol using (S)-O-benzyl-serinol HCl as the chiral starting material.

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | (S)-1-(benzyloxy)-3-chloropropan-2-ol | (S)-O-benzyl-serinol HCl | 85-90 | >99 |

| 2 | (S)-2-((benzyloxy)methyl)oxirane | (S)-1-(benzyloxy)-3-chloropropan-2-ol | 90-95 | >99 |

| 3 | (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol | (S)-2-((benzyloxy)methyl)oxirane | 75-85 | >99 |

| 4 | (S)-Propranolol | (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol | 60-70 | >98 |

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors. The binding of catecholamines like norepinephrine and epinephrine to these G-protein coupled receptors initiates a signaling cascade that is inhibited by beta-blockers.[5][6][7]

Caption: Mechanism of beta-blocker action on the adrenergic signaling cascade.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates the key stages in the asymmetric synthesis of (S)-propranolol from (S)-O-benzyl-serinol HCl.

Caption: Workflow for the asymmetric synthesis of (S)-propranolol.

References

- 1. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. jocpr.com [jocpr.com]

- 4. jmedchem.com [jmedchem.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a versatile chiral building block crucial for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its inherent chirality and dual functionality, possessing both a primary amine and a primary alcohol, make it an invaluable starting material for the synthesis of a wide range of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the utilization of this chiral synthon, with a focus on its conversion to a key chiral intermediate, (S)-N-Boc-2-(benzyloxymethyl)aziridine, and its subsequent stereoselective ring-opening to afford valuable β-amino alcohol derivatives. These derivatives are key structural motifs in various therapeutic agents, including protease inhibitors and antiviral drugs.[1]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₆ClNO₂ |

| Molecular Weight | 217.69 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 61366-43-6 |

| Storage | Room temperature, inert atmosphere |

Application: Synthesis of Chiral Aziridines

Chiral aziridines are highly valuable synthetic intermediates due to their propensity to undergo regioselective and stereoselective ring-opening reactions, providing access to a variety of chiral amines and amino alcohols. The conversion of (S)-2-amino-3-(benzyloxy)propan-1-ol to a protected chiral aziridine is a key transformation that unlocks its potential as a versatile building block.

Protocol 1: Synthesis of (S)-tert-butyl (2-(benzyloxymethyl)aziridin-1-yl)carboxylate ((S)-N-Boc-2-(benzyloxymethyl)aziridine)

This two-step protocol describes the N-protection of the amino group followed by intramolecular cyclization to form the corresponding N-Boc protected aziridine.

Step 1: N-Boc Protection

Reaction Scheme:

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) (2.2 eq) dropwise to the suspension.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol. The product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Aziridine

Reaction Scheme:

Materials:

-

(S)-tert-butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve (S)-tert-butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl (2-(benzyloxymethyl)aziridin-1-yl)carboxylate.

Quantitative Data:

| Step | Product | Typical Yield | Purity (e.g., by NMR) |

| 1 | (S)-tert-butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate | 90-98% | >95% |

| 2 | (S)-tert-butyl (2-(benzyloxymethyl)aziridin-1-yl)carboxylate | 75-85% | >97% |

Application: Stereoselective Ring-Opening of Chiral Aziridines

The synthesized (S)-N-Boc-2-(benzyloxymethyl)aziridine is a versatile intermediate for the preparation of various chiral β-amino alcohol derivatives through stereoselective ring-opening reactions with a wide range of nucleophiles. This protocol provides an example of a regioselective ring-opening reaction with an organocuprate reagent.

Protocol 2: Synthesis of (S)-tert-butyl (1-(benzyloxy)-4-phenylbutan-2-yl)carbamate

Reaction Scheme:

Caption: Synthetic pathway from the starting material to the final product.

Key Intermediates and Transformations

Caption: Relationship between the starting material, key intermediate, and product.

Conclusion

This compound serves as an excellent chiral precursor for the synthesis of valuable and complex molecular architectures. The protocols detailed herein for the preparation of (S)-N-Boc-2-(benzyloxymethyl)aziridine and its subsequent stereoselective ring-opening provide a robust and efficient methodology for accessing enantiomerically pure β-amino alcohol derivatives. These application notes are intended to guide researchers in leveraging the synthetic potential of this versatile chiral building block in the development of novel pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols for the Use of (S)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, also known as O-benzyl-L-serinol hydrochloride, is a versatile chiral building block with significant applications in peptide synthesis. Its unique structure, featuring a primary amine, a primary alcohol, and a protected hydroxyl group on a stereochemically defined backbone, allows for its incorporation into peptides to create peptide alcohols, peptidomimetics, and other modified peptides. These modifications can enhance biological activity, improve pharmacokinetic properties, and introduce novel structural motifs. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase and solution-phase peptide synthesis.

Introduction

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. This compound serves as a valuable synthon for introducing a C-terminal alcohol, for N-terminal modification, and for the synthesis of peptide analogs with altered backbones.[1][2][3] Its benzyl ether protecting group is stable under standard peptide synthesis conditions and can be removed during the final cleavage and deprotection step. The inherent chirality of this building block ensures the stereochemical integrity of the final peptide conjugate.[1][2]

Key Applications in Peptide Synthesis

The primary applications of this compound in peptide synthesis include:

-

C-Terminal Modification to Form Peptide Alcohols: By attaching the amino alcohol to a solid support via its hydroxyl group, it can serve as the starting point for solid-phase peptide synthesis (SPPS), resulting in a peptide with a C-terminal alcohol functionality.

-

N-Terminal Modification of Peptides: The primary amine of O-benzyl-L-serinol can be coupled to the N-terminus of a peptide chain, introducing a hydroxyl- and benzyloxymethyl-containing moiety. This is often achieved through reductive amination of a peptide aldehyde.

-

Synthesis of Peptidomimetics and Peptide Analogs: Incorporation of this amino alcohol can create non-natural peptide backbones, such as hydroxyethylamine isosteres, which can mimic transition states of peptide bond hydrolysis and act as potent enzyme inhibitors.

-

As a Chiral Auxiliary: The defined stereochemistry of (S)-2-amino-3-(benzyloxy)propan-1-ol can be exploited to direct the stereochemical outcome of subsequent reactions in asymmetric synthesis.[4][5]

Data Presentation: Theoretical Yields and Purity

While specific quantitative data for reactions involving this compound is not extensively published, the following table provides expected outcomes based on similar peptide modification protocols. Actual results will vary depending on the peptide sequence, coupling efficiency, and purification methods.

| Application | Reaction Step | Typical Crude Purity (%) | Expected Final Yield (%) | Analytical Techniques |

| C-Terminal Modification | Attachment to Resin & Peptide Synthesis | >70 | 20-40 | RP-HPLC, Mass Spectrometry |

| N-Terminal Modification | On-Resin Reductive Amination | 50-80 | 30-60 | RP-HPLC, Mass Spectrometry |

| Solution-Phase Coupling | Dipeptide Formation | >80 | 60-85 | RP-HPLC, NMR, Mass Spectrometry |

Note: Crude purity is estimated by RP-HPLC analysis of the cleaved product before purification. Final yield is calculated after purification by preparative RP-HPLC.

Experimental Protocols

Fmoc Protection of (S)-2-amino-3-(benzyloxy)propan-1-ol

For use in Fmoc-based solid-phase peptide synthesis, the primary amine of O-benzyl-L-serinol must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

This compound

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until the hydrochloride salt is neutralized.

-

In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino alcohol solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-(S)-2-amino-3-(benzyloxy)propan-1-ol.

DOT Diagram: Fmoc Protection Workflow

Caption: Workflow for the Fmoc protection of O-benzyl-L-serinol.

C-Terminal Modification: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the Fmoc-protected amino alcohol to a 2-chlorotrityl chloride resin via its primary hydroxyl group for subsequent solid-phase peptide synthesis.

Materials:

-

Fmoc-(S)-2-amino-3-(benzyloxy)propan-1-ol

-

2-Chlorotrityl chloride resin

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

Procedure:

-

Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-(S)-2-amino-3-(benzyloxy)propan-1-ol (1.5 eq) in anhydrous DCM.

-

Add DIPEA (3.0 eq) to the solution of the Fmoc-amino alcohol.

-

Add the solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

-

To cap any remaining reactive trityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

-

Drain the resin and wash thoroughly with DCM, DMF, and finally with DCM.

-

Dry the resin under vacuum. The loading of the resin can be determined by Fmoc quantification.

DOT Diagram: C-Terminal Attachment Workflow

Caption: Workflow for attaching the amino alcohol to a resin.

N-Terminal Modification via Reductive Amination

This protocol outlines the modification of a peptide's N-terminus with (S)-2-amino-3-(benzyloxy)propan-1-ol following the on-resin formation of a peptide aldehyde.

Part A: On-Resin Peptide Aldehyde Formation

-

Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS.

-

The N-terminal amino acid should be coupled as an N-Fmoc-amino alcohol, which is then oxidized to the aldehyde, or a protected amino acid that can be converted to a C-terminal aldehyde after cleavage. A common method is the oxidation of an N-terminal serine residue to a glyoxylyl group or the reduction of a Weinreb amide.

Part B: Reductive Amination

Materials:

-

Resin-bound peptide aldehyde

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1% Acetic acid in DMF

Procedure:

-

Swell the resin-bound peptide aldehyde in DMF.

-

In a separate vial, dissolve this compound (5.0 eq) in DMF and add DIPEA (5.5 eq) to neutralize the salt.

-

Add the amino alcohol solution to the resin and agitate for 1 hour to form the imine intermediate.

-

Add a solution of NaBH₃CN (5.0 eq) in 1% acetic acid in DMF to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the resin and wash thoroughly with DMF, DCM, and methanol.

-

Proceed with cleavage and deprotection of the modified peptide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Coupling Reactions with (S)-O-benzyl-serinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of (S)-O-benzyl-serinol hydrochloride with carboxylic acids to form N-acylated derivatives. This chiral building block is a valuable intermediate in the synthesis of various biologically active molecules, including ceramide analogs and other sphingolipid-like compounds. The following sections detail established methods for amide bond formation and reductive amination, offering guidance on reagent selection, reaction optimization, and product purification.

Amide Coupling Reactions

Amide bond formation is the most common coupling strategy involving (S)-O-benzyl-serinol hydrochloride. This involves the activation of a carboxylic acid, followed by nucleophilic attack by the primary amine of the serinol derivative. Since (S)-O-benzyl-serinol hydrochloride is provided as a salt, the addition of a non-nucleophilic base is required to liberate the free amine for the reaction to proceed.

A variety of modern coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of efficiency, suppression of side reactions, and compatibility with different functional groups. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Summary of Amide Coupling Conditions

| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| EDC/NHS | DIPEA | DMF or DCM | Room Temp | 2-4 | >90% |

| HATU | DIPEA | DMF | Room Temp | 0.5-2 | >95% |

| Acyl Chloride | Triethylamine | DCM | 0 to Room Temp | 1-6 | Variable |

Note: Yields are highly dependent on the specific substrates and purification methods employed.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the N-acylation of (S)-O-benzyl-serinol hydrochloride with a generic carboxylic acid using HATU as the coupling reagent.

Materials:

-

(S)-O-benzyl-serinol hydrochloride

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add (S)-O-benzyl-serinol hydrochloride (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated (S)-O-benzyl-serinol derivative.

Workflow for HATU-mediated amide coupling.

Reductive Amination